tert-Butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclobutyl)carbamate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds typically involves multiple steps . For instance, one compound was synthesized using tert-butyl-4-hydroxypiperdine-1-carboxylate as a starting material . Another compound was synthesized from 1-Boc-4- (4-Iodo-1H-pyrazol-1-yl)piperidine and 1-4,4,4’,4’,5,5,5’,5’-Octamethyl-2,2’-bi (1,3,2-dioxaborolane) .Molecular Structure Analysis
The molecular structure of a compound can be represented by its molecular formula. For example, a similar compound has the molecular formula C19H32BN3O4 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds have been described in the Synthesis Analysis section above .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can include its molecular weight, form, and other characteristics. For example, a similar compound has a molecular weight of 309.21 and is a solid .Scientific Research Applications
Synthesis and Intermediates
Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate This compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib. The synthesis involves three steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, with a total yield of 49.9%. The structure was confirmed via MS and 1 HNMR spectrum (Kong et al., 2016).
SYNTHESIS, CRYSTAL STRUCTURE, AND A DFT STUDY OF TERT-BUTYL-5-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-1H-INDAZOLE-1-CARBOXYLATE This research outlined the synthesis and structural confirmation of a significant intermediate of 1H-indazole derivatives. The compound was confirmed by FTIR, 1H and 13C NMR spectroscopy, and MS, along with a crystallographic and conformational analysis via X-ray diffraction and density functional theory (DFT) (Ye et al., 2021).
Polymer Applications
Enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks This study introduced three-coordinate complexes for initiating Suzuki-Miyaura chain growth polymerization, resulting in polymers of adjustable molecular weights. These polymers, when used to create nanoparticles, exhibited bright fluorescence emission with quantum yields as high as Φ = 84%, with tunable emission wavelengths. The heterodifunctional nature of these polyfluorenes was crucial for maintaining fluorescence brightness (Fischer et al., 2013).
Boronated Compounds and Drug Intermediates
Boronated phosphonium salts containing arylboronic acid, closo-carborane, or nido-carborane This research involved the preparation of boronated triaryl and tetraaryl phosphonium salts, which were fully characterized by multinuclear NMR spectroscopy, electrospray ionization mass spectrometry, and elemental analysis. The cytotoxicities and boron uptake of selected derivatives were investigated in vitro, showing potential for boron delivery to cells (Morrison et al., 2010).
Mechanism of Action
Target of Action
It is known that the compound is an important intermediate in many biologically active compounds .
Mode of Action
It is known that the compound is synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .
Biochemical Pathways
The compound is involved in the Suzuki-Miyaura coupling reaction . This reaction is a type of cross-coupling reaction, used in organic chemistry to synthesize carbon-carbon bonds. In the presence of a palladium catalyst, an organoboron compound (such as our compound) reacts with a halide to form a new carbon-carbon bond.
Pharmacokinetics
The compound is known to be a solid at 20°c and should be stored in a cool place (0-10°c) . These properties may influence its bioavailability.
Result of Action
The compound is an important intermediate in the synthesis of many biologically active compounds . Therefore, the result of its action can vary depending on the final compound it is used to synthesize.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it should be stored in a cool place (0-10°C) to maintain its stability . Furthermore, the compound should be protected from heat .
Biochemical Analysis
Biochemical Properties
It is known to be an intermediate in the synthesis of many biologically active compounds .
Cellular Effects
Given its role as an intermediate in the synthesis of biologically active compounds, it may influence various cellular processes depending on the specific compound it is used to synthesize .
Molecular Mechanism
It is known to be involved in the synthesis of biologically active compounds, suggesting that it may interact with various biomolecules during this process .
Temporal Effects in Laboratory Settings
Properties
IUPAC Name |
tert-butyl N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32BNO4/c1-18(2,3)25-17(24)23-21(13-8-14-21)15-9-11-16(12-10-15)22-26-19(4,5)20(6,7)27-22/h9-12H,8,13-14H2,1-7H3,(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYUCJBOQVMWQJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3(CCC3)NC(=O)OC(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32BNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70729099 |
Source
|
Record name | tert-Butyl {1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1032528-06-5 |
Source
|
Record name | tert-Butyl {1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclobutyl}carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70729099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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